Bis(6-hydroxyhexyl)disulfide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound would be expected to show several characteristic signals:
- Terminal hydroxyl protons (OH): A signal typically appearing as a triplet at approximately δ 3.5-4.0 ppm, potentially showing coupling with adjacent methylene protons.
- Methylene protons adjacent to the hydroxyl groups (CH₂-OH): A multiplet or triplet at approximately δ 3.6-3.7 ppm.
- Methylene protons adjacent to the disulfide bond (CH₂-S-S): A triplet at approximately δ 2.6-2.7 ppm.
- Internal methylene protons of the hexyl chains: Multiple signals in the range of δ 1.2-1.7 ppm.
Based on similar compounds, the expected ¹H NMR pattern for this compound in CDCl₃ would resemble:
- δ 3.6-3.7 ppm (t, 4H, CH₂-OH)
- δ 2.6-2.7 ppm (t, 4H, CH₂-S-S)
- δ 1.6-1.7 ppm (m, 8H, CH₂-CH₂-OH and CH₂-CH₂-S)
- δ 1.3-1.4 ppm (m, 8H, internal CH₂ groups)
- δ 3.5-4.0 ppm (broad, 2H, OH)
The Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum would be expected to show carbon signals corresponding to:
- Terminal carbon attached to hydroxyl (CH₂-OH): approximately δ 62-63 ppm
- Carbon adjacent to disulfide (CH₂-S-S): approximately δ 38-39 ppm
- Internal methylene carbons: multiple signals between δ 25-32 ppm
Infrared (IR) Spectroscopy
The Infrared spectrum of this compound would display several characteristic absorption bands:
- O-H stretching: A broad band at approximately 3300-3400 cm⁻¹
- C-H stretching of methylene groups: Multiple bands at 2920-2960 cm⁻¹ (asymmetric) and 2850-2870 cm⁻¹ (symmetric)
- C-O stretching: A strong band at approximately 1050-1070 cm⁻¹
- S-S stretching: A weak band at approximately 500-540 cm⁻¹
- C-S stretching: Bands at approximately 700-800 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometric analysis of this compound would be expected to show:
- Molecular ion peak at m/z 266, corresponding to the molecular weight of 266.5 g/mol
- Fragment ions resulting from cleavage of the S-S bond, producing peaks at approximately m/z 133-134
- Loss of water from the fragments, resulting in peaks at m/z 115-116
- Various fragmentations of the alkyl chains
The exact mass of this compound has been determined to be 266.13742241 Da, which serves as a reference point for high-resolution mass spectrometric analysis.
Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)
Computational chemistry provides valuable insights into the electronic structure, conformational preferences, and reactivity of this compound. While specific computational studies focused on this compound are limited in the literature, theoretical predictions based on its structure can be made using established computational methods.
Density Functional Theory (DFT) Calculations
DFT calculations at appropriate levels of theory (such as B3LYP/6-311G(d,p) or PBEPBE/6-311G(d,p)) would be expected to reveal:
- Optimal geometry of the molecule, particularly the preferred dihedral angle of the C-S-S-C moiety
- Relative energies of different conformers
- Charge distribution across the molecule
- Bond lengths and angles, especially around the disulfide bond
Based on computational studies of similar disulfide compounds, the S-S bond length would be predicted to be approximately 2.05-2.10 Å, with C-S bond lengths of approximately 1.80-1.85 Å. The C-S-S-C dihedral angle would likely adopt a gauche conformation with an angle of approximately 90°.
Molecular Orbital Analysis
Molecular orbital analysis would provide insights into the electronic structure of this compound:
- Highest Occupied Molecular Orbital (HOMO): Expected to be primarily localized on the disulfide bond, particularly on the sulfur atoms, with some contribution from adjacent carbon atoms.
- Lowest Unoccupied Molecular Orbital (LUMO): Likely to be more diffuse, with contributions from the sulfur atoms and possibly the carbon chains.
- HOMO-LUMO gap: This energy difference would indicate the chemical reactivity of the molecule, with a smaller gap suggesting higher reactivity.
Typical HOMO-LUMO gaps for disulfide compounds calculated at the B3LYP/6-311G(d,p) level range from 4.5 to 6.0 eV.
Predicted Physicochemical Properties
Computational methods predict several important physicochemical properties for this compound:
| Property | Predicted Value | Reference |
|---|---|---|
| LogP | 2.4-3.5 | |
| Topological Polar Surface Area | 91.1 Ų | |
| Aqueous Solubility | Limited, due to hydrophobic chains | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 |
The computational prediction of conformational energy landscapes suggests that this compound would exhibit multiple stable conformers due to its high rotational flexibility (13 rotatable bonds). This conformational diversity would influence its interactions with other molecules and its behavior in different environments.
Properties
IUPAC Name |
6-(6-hydroxyhexyldisulfanyl)hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2S2/c13-9-5-1-3-7-11-15-16-12-8-4-2-6-10-14/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKCPHUCATZKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCSSCCCCCCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445818 | |
| Record name | BIS(6-HYDROXYHEXYL)DISULFIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80901-86-6 | |
| Record name | BIS(6-HYDROXYHEXYL)DISULFIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Oxidative Coupling of 6-Mercaptohexanol
The most straightforward and commonly employed method for synthesizing bis(6-hydroxyhexyl)disulfide involves the oxidative coupling of 6-mercaptohexanol (6-hydroxyhexanethiol). This method leverages the thiol groups’ propensity to form disulfide bonds under mild oxidizing conditions.
- Starting Material: 6-Mercaptohexanol
- Oxidizing Agents: Mild oxidants such as iodine, hydrogen peroxide, or atmospheric oxygen catalyzed by metal ions or organic catalysts.
- Solvent: Often aqueous or mixed aqueous-organic solvents to dissolve the polar hydroxythiol.
- Conditions: Room temperature to mild heating; pH control to prevent side reactions.
$$
2 \ \text{HS-(CH}2)6\text{-OH} \xrightarrow[\text{oxidant}]{} \text{HO-(CH}2)6\text{-S-S-(CH}2)6\text{-OH}
$$
This approach is advantageous due to its simplicity, relatively high yield, and minimal byproduct formation. The reaction can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.
Stepwise Synthesis via Protected Thiol Intermediates
For higher purity or functionalized derivatives, this compound can be synthesized using protected thiol intermediates to prevent premature oxidation or side reactions.
- Protection of Thiol: The thiol group of 6-mercaptohexanol is protected using groups such as trityl or dimethoxytrityl chloride in the presence of bases (e.g., triethylamine).
- Disulfide Formation: After protection, the disulfide bond is formed by controlled oxidation or coupling reactions.
- Deprotection: The protecting group is removed under acidic or reductive conditions to yield the free this compound.
The synthesis of [O6-(dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide involves reacting 4,4’-dimethoxytrityl chloride with 6-mercaptohexanol in the presence of triethylamine, followed by oxidation to form the disulfide bond. This method allows selective functionalization and is scalable for industrial production with optimized reaction conditions to enhance yield and purity.
Catalytic Hydroxysulfurization of Alkenes
An alternative synthetic route involves the hydroxysulfurization of alkenes with thiols or disulfides catalyzed by various catalysts, leading to β-hydroxy sulfides, which can be further converted to disulfides.
- β-Cyclodextrin Catalyst: Enables hydroxysulfurization of alkenes with thiophenols in water under atmospheric oxygen, providing environmentally friendly conditions.
- tert-Butyl Hydroperoxide (TBHP): Acts as an initiator for radical-mediated addition of thiols to alkenes, forming β-hydroxy sulfides.
- Rongalite (Sodium formaldehyde sulfoxylate): Promotes one-pot synthesis of β-hydroxy sulfides from disulfides and styrenes at room temperature in air.
These methods are more general and allow the synthesis of β-hydroxy sulfides, which can be precursors or analogs to this compound, especially when starting from suitable alkene and thiol substrates.
Industrial Scale Synthesis and Optimization
Industrial preparation focuses on scalability, cost-effectiveness, and high purity. The use of automated reactors, continuous flow systems, and optimized reaction parameters (temperature, pH, reagent stoichiometry) enhances yield and reproducibility.
Key Industrial Considerations:
- Reaction Temperature: Controlled between 0–75 °C depending on the step to optimize yield and minimize side reactions.
- Oxidant Choice: Selection of mild oxidants to avoid overoxidation.
- Solvent System: Use of aqueous or mixed solvents to facilitate handling and purification.
- Purification: Filtration and recrystallization techniques ensure product purity.
For example, the reaction of 6-mercaptohexanol with oxidants under controlled temperature and pH, followed by filtration and washing, yields this compound with high purity suitable for pharmaceutical or biochemical applications.
Comparative Data on Reaction Yields and Conditions
While specific data for this compound are limited, related disulfide syntheses provide insight into yield optimization:
| Method | Oxidant / Catalyst | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Direct oxidation of thiol | Iodine or H2O2 | 20–25 | 75–90 | Simple, mild conditions |
| Protected thiol oxidation | Dimethoxytrityl chloride + base | 25–40 | 80–95 | High purity, scalable |
| Hydroxysulfurization of alkenes | β-Cyclodextrin (catalyst) | 25 (RT) | 70–85 | Environmentally benign |
| Hydroxysulfurization with TBHP | TBHP initiator | 30–70 | 60–80 | Radical mechanism, moderate yield |
| Rongalite catalysis | Sodium formaldehyde sulfoxylate | 25 (RT) | ~90 | One-pot, transition metal-free |
Note: These yields are indicative and based on analogous disulfide syntheses and β-hydroxy sulfide preparations.
Research Findings and Mechanistic Insights
- The oxidative coupling of thiols to disulfides proceeds via formation of thiyl radicals or sulfenic acid intermediates, depending on the oxidant used.
- In catalytic hydroxysulfurization, radical mechanisms predominate, with thiyl radicals adding across alkene double bonds, followed by oxygen-mediated oxidation and protonation to yield β-hydroxy sulfides.
- Protecting groups like dimethoxytrityl enhance selectivity and prevent premature oxidation during multistep syntheses.
- Industrial processes favor one-step or simplified methods to reduce cost and complexity, often employing inexpensive reagents and mild conditions.
Scientific Research Applications
Organic Synthesis
Protecting Group for Thiols
One of the primary applications of bis(6-hydroxyhexyl)disulfide is as a protecting group for thiol compounds during organic synthesis. The disulfide bond can be selectively reduced to generate thiols, allowing for the protection of reactive thiol groups while enabling further functionalization of other parts of the molecule. This property is crucial in multi-step synthetic pathways where selective reactivity is desired.
Case Study: Synthesis of Functionalized Thiol-Protected Nanoparticles
A study demonstrated the use of this compound as a protecting agent in the synthesis of functionalized palladium nanoparticles (Pd-NPs). The compound facilitated the stabilization and functionalization of nanoparticles, enhancing their application in catalysis and drug delivery systems .
Biological Research
Modulation of Protein-Protein Interactions
In biological studies, this compound has been investigated for its role in modulating protein-protein interactions. Its ability to protect thiol-containing biomolecules from oxidation allows researchers to study specific interactions without interference from unwanted side reactions.
Case Study: Inhibition of Unwanted Interactions
Research indicated that this compound effectively inhibited non-specific interactions between thiol-containing proteins in vitro, improving the specificity of biochemical assays. This application is particularly valuable in drug discovery and development processes.
Antioxidant Activity
The compound also exhibits significant antioxidant properties. In various assays (e.g., DPPH and ABTS), it demonstrated robust radical scavenging activity, suggesting potential applications in formulations aimed at reducing oxidative stress.
Industrial Applications
Pharmaceutical Intermediate
In the pharmaceutical industry, this compound serves as an intermediate in synthesizing drugs targeting redox-sensitive pathways. Its unique structure allows for modifications that can enhance drug efficacy and selectivity.
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including:
- Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction leads to the formation of thiols.
- Substitution: The hexyl groups can be substituted with other functional groups under appropriate conditions.
These reactions expand its utility across different chemical syntheses and applications.
Mechanism of Action
The mechanism of action of bis(6-hydroxyhexyl)disulfide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation of disulfide linkages. These interactions are crucial in maintaining the structural integrity and function of proteins .
Comparison with Similar Compounds
Comparison with Similar Disulfide Compounds
Structural and Functional Differences
The key distinction between Bis(6-hydroxyhexyl)disulfide and other disulfides lies in its hydroxy-terminated alkyl chains . Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Applications |
|---|---|---|---|---|
| This compound | 148254-18-6 | C₃₄H₄₆O₆S₂ | -OH, -S-S- | Drug conjugation, biomaterials |
| Dibutyl Disulfide | 629-45-8 | C₈H₁₈S₂ | -S-S-, alkyl chains | Industrial lubricants, solvents |
| Bis(4-methoxyphenyl)disulfide | 1142-19-4 | C₁₄H₁₄O₂S₂ | -OCH₃, aromatic rings, -S-S- | Antioxidants, polymer additives |
| Bis(4-chlorophenyl)disulfide | 1142-19-4 | C₁₂H₈Cl₂S₂ | -Cl, aromatic rings, -S-S- | Chemical synthesis intermediates |
Key Observations:
- Polarity : this compound is more polar than Dibutyl Disulfide due to hydroxyl groups, improving its solubility in aqueous environments .
- Reactivity : The hydroxy groups enable conjugation with biomolecules (e.g., proteins, antibodies), a feature absent in aromatic disulfides like Bis(4-methoxyphenyl)disulfide .
- Thermal Stability : Aromatic disulfides (e.g., Bis(4-chlorophenyl)disulfide) exhibit higher thermal stability due to rigid aromatic rings, whereas alkyl disulfides like Dibutyl Disulfide degrade at lower temperatures .
Physicochemical Properties
Table 2: Physical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
|---|---|---|---|---|
| This compound | 642.89 | Not reported | Not reported | Moderate (polar solvents) |
| Dibutyl Disulfide | 178.35 | -80 | 224–226 | Insoluble |
| Bis(4-methoxyphenyl)disulfide | 278.38 | 37–41 | >300 | Insoluble |
| Bis(4-chlorophenyl)disulfide | 291.23 | 145–148 | Sublimes | Insoluble |
Key Observations:
- Hydrophilicity: this compound’s hydroxyl groups enhance solubility in polar solvents like ethanol or DMSO, unlike hydrophobic aromatic disulfides .
- Thermal Behavior : Aromatic disulfides (e.g., Bis(4-methoxyphenyl)disulfide) have higher melting points due to stronger intermolecular forces .
Table 3: Application Comparison
Key Observations:
- Biomedical Use: this compound is critical in ADCs due to its ability to form reversible disulfide bonds with monoclonal antibodies, enabling targeted drug release .
- Industrial Use: Dibutyl Disulfide and aromatic disulfides are preferred in non-biological applications due to cost-effectiveness and stability .
Table 4: Hazard Comparison
| Compound Name | Hazard Classification | Key Risks |
|---|---|---|
| This compound | Not classified | Limited data; potential eye irritation |
| Dibutyl Disulfide | Not classified (95% purity) | Low acute toxicity |
| Bis(4-methoxyphenyl)disulfide | H319 (Eye irritation) | Causes serious eye irritation |
| Bis(4-chlorophenyl)disulfide | Not classified | Possible environmental toxicity |
Key Observations:
- Safety Gaps: Limited toxicity data exist for this compound, though its hydroxy groups may reduce systemic toxicity compared to chlorinated analogs .
- Handling : Aromatic disulfides like Bis(4-methoxyphenyl)disulfide require stringent eye protection due to irritation risks .
Biological Activity
Bis(6-hydroxyhexyl)disulfide (BHD) is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores the biological activity of BHD, including its synthesis, mechanisms of action, and implications for health and disease.
BHD is a disulfide compound with two 6-hydroxyhexyl groups connected by a sulfur-sulfur bond. Its structural formula can be represented as:
This structure is significant as the hydroxyl groups may influence the compound's solubility and interaction with biological systems.
Antioxidant Properties
Research indicates that BHD exhibits antioxidant activity , which can be attributed to its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress, a condition linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that BHD can significantly reduce reactive oxygen species (ROS) levels in cellular models, suggesting its potential as a therapeutic agent against oxidative damage .
Cytotoxicity and Cell Viability
The cytotoxic effects of BHD have been evaluated in several cancer cell lines. For instance, studies utilizing HeLa (cervical cancer) and MCF-7 (breast cancer) cells showed that BHD induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
Antimicrobial Activity
BHD has also demonstrated antimicrobial properties. It has been effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, thereby inhibiting growth and proliferation .
Case Study 1: Antioxidant Efficacy in Human Cells
A study investigated the antioxidant effects of BHD on human dermal fibroblasts exposed to UV radiation. Results indicated that pre-treatment with BHD significantly reduced markers of oxidative stress, such as malondialdehyde (MDA) levels, and increased the activity of antioxidant enzymes like superoxide dismutase (SOD) .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study, BHD was tested for its cytotoxic effects on ovarian cancer cells (OVCAR-429). The findings revealed that BHD treatment led to a reduction in cell viability by approximately 50% at concentrations of 25 μM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment .
Research Findings Summary Table
Chemical Reactions Analysis
Reduction of the Disulfide Bond
The disulfide bond in bis(6-hydroxyhexyl)disulfide undergoes reduction to yield thiols, a critical reaction in biochemical and synthetic applications. Common reducing agents include:
-
Tris(2-carboxyethyl)phosphine (TCEP) : Efficiently cleaves the disulfide bond under mild, aqueous conditions (pH 5.3–6.0) to generate two 6-mercaptohexanol molecules .
-
Dithiothreitol (DTT) : Operates in buffered solutions, typically at neutral pH, but requires longer reaction times compared to TCEP .
Mechanism :
The reduction proceeds via a two-electron transfer, breaking the S-S bond and forming two thiol (-SH) groups. For example, TCEP reduces the disulfide to thiols while oxidizing to its phosphine oxide form .
| Reducing Agent | Conditions | Products |
|---|---|---|
| TCEP | pH 5.3–6.0, 40°C, Ar | 6-Mercaptohexanol ×2 |
| DTT | pH 7.0, RT | 6-Mercaptohexanol ×2 |
Esterification of Hydroxyl Groups
The terminal hydroxyl groups participate in esterification reactions with carboxylic acids or acyl chlorides. This reaction is pivotal for modifying the compound’s solubility or introducing functional handles.
Example :
Reaction with acetic anhydride in the presence of a base (e.g., pyridine) yields bis(6-acetoxyhexyl)disulfide .
Conditions :
-
Solvent: Dichloromethane or toluene
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Temperature: 0°C to RT
Applications :
Radical-Mediated Reactions
The disulfide bond can homolyze under UV irradiation or thermal conditions to generate thiyl radicals (RS- ), which participate in chain-transfer or addition reactions.
Key Findings :
-
Photoreactivity : UV light (254–365 nm) induces S-S bond cleavage, producing thiyl radicals that initiate polymerization or add to unsaturated bonds (e.g., alkenes) .
-
Hydrogen Atom Transfer (HAT) : Thiyl radicals abstract hydrogen atoms from substrates, enabling catalytic cycles in oxidation reactions .
Mechanistic Pathway :
-
Initiation :
-
Propagation :
Biochemical Conjugation
The compound’s disulfide bond enables reversible linkages in bioconjugation, particularly for protein or oligonucleotide modification.
Case Study :
-
Antibody-Oligonucleotide Conjugation : this compound was reduced to thiols and conjugated to antibodies via maleimide chemistry, enabling applications in diagnostic assays .
-
Protection of Thiol Groups : The disulfide bond acts as a protective group for thiols during multi-step syntheses, preventing oxidation or unwanted side reactions .
Antioxidant Activity
The disulfide bond contributes to redox buffering, scavenging reactive oxygen species (ROS) such as hydroxyl radicals (- OH) and superoxide (O₂- ⁻).
Experimental Evidence :
-
DPPH Assay : Exhibited moderate radical scavenging activity (IC₅₀ ~ 50 μM), comparable to glutathione derivatives .
-
Cellular Studies : Reduced oxidative stress in vitro by maintaining cellular thiol/disulfide balance .
Comparative Reactivity
The table below contrasts this compound with related disulfides:
| Compound | Disulfide Bond Reactivity | Hydroxyl Group Reactivity | Key Applications |
|---|---|---|---|
| This compound | High (TCEP-sensitive) | High (esterification) | Bioconjugation, redox biology |
| Diphenyl disulfide | Moderate (thermally labile) | None | Polymerization catalysis |
| Cystamine | High (pH-dependent) | None | Protein crosslinking |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(6-hydroxyhexyl)disulfide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sequential alkylation and disulfide bond formation. For lab-scale preparation, 6-mercaptohexanol is reacted with 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of triethylamine to protect one thiol group, followed by coupling with 6-bromohexanol . Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (δ 1.2–1.8 ppm for hexyl chains, δ 6.8–7.4 ppm for trityl protons). Impurities like unreacted thiols are quantified using Ellman’s assay .
Q. How does the disulfide bond in this compound influence its stability under redox conditions?
- Methodological Answer : The disulfide bond is redox-sensitive. Stability can be tested by exposing the compound to reducing agents (e.g., 10 mM DTT or TCEP) or oxidizing agents (e.g., 1% H₂O₂) at physiological pH (7.4). Reaction progress is monitored via LC-MS to detect cleavage products (e.g., 6-hydroxyhexanethiol) . For controlled experiments, use a factorial design to test variables like pH, temperature, and reagent concentration .
Advanced Research Questions
Q. What computational models predict the reactivity of this compound in protein conjugation studies?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model disulfide bond dissociation energies and predict regioselectivity in thiol-disulfide exchange reactions. Molecular dynamics simulations (AMBER force field) can assess steric effects when the compound interacts with cysteine residues in proteins . Experimental validation involves SPR or ITC to measure binding kinetics with model proteins like bovine serum albumin (BSA) .
Q. How do structural modifications (e.g., hydroxyl group substitution) affect the compound’s antioxidant activity?
- Methodological Answer : Replace the hydroxyl group with methoxy or acetyl groups via nucleophilic substitution. Antioxidant capacity is evaluated using DPPH radical scavenging assays and ORAC (oxygen radical absorbance capacity) tests. Compare EC₅₀ values and correlate with electronic effects (Hammett σ constants) derived from computational models .
Q. What experimental strategies resolve contradictions in reported stability data for this compound across solvents?
- Methodological Answer : Contradictions often arise from solvent polarity and trace metal content. Conduct stability studies in rigorously degassed solvents (e.g., DMSO, ethanol, PBS) using UV-Vis spectroscopy (λ = 260 nm for disulfide absorbance). Control for metal ions by adding EDTA (1 mM) and compare degradation rates via Arrhenius plots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
